Nvs-bptf-1

Description

Properties

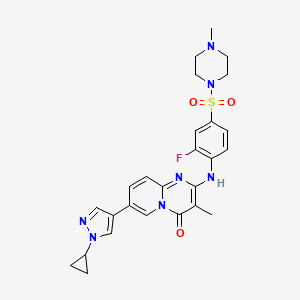

Molecular Formula |

C26H28FN7O3S |

|---|---|

Molecular Weight |

537.6 g/mol |

IUPAC Name |

7-(1-cyclopropylpyrazol-4-yl)-2-[2-fluoro-4-(4-methylpiperazin-1-yl)sulfonylanilino]-3-methylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C26H28FN7O3S/c1-17-25(29-23-7-6-21(13-22(23)27)38(36,37)32-11-9-31(2)10-12-32)30-24-8-3-18(15-33(24)26(17)35)19-14-28-34(16-19)20-4-5-20/h3,6-8,13-16,20,29H,4-5,9-12H2,1-2H3 |

InChI Key |

JYTISQGEFSHUIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CN2C1=O)C3=CN(N=C3)C4CC4)NC5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NVS-BPTF-1; NVS-BPTF 1; NVS-BPTF1 |

Origin of Product |

United States |

Foundational & Exploratory

NVS-BPTF-1 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-BPTF-1 is a potent and selective chemical probe targeting the bromodomain of the Bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, impact on cellular signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Targeting the BPTF Bromodomain

This compound functions as a competitive inhibitor of the BPTF bromodomain, a protein module responsible for recognizing and binding to acetylated lysine residues on histone tails. By occupying the acetyl-lysine binding pocket, this compound effectively disrupts the interaction between BPTF and acetylated histones, thereby interfering with the recruitment of the NURF complex to chromatin. This leads to alterations in chromatin structure and the dysregulation of gene expression programs that are dependent on BPTF activity.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 71 nM | Bio-Layer Interferometry (BLI) | [1][2] |

| In Vitro IC50 | 56 nM | AlphaScreen | [1] |

Table 2: Cellular Target Engagement and Potency of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| Cellular IC50 | 16 nM | HEK293 | NanoBRET | [1] |

Impact on Cellular Signaling Pathways

Inhibition of BPTF by this compound has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and oncogenesis. While direct studies with this compound on these pathways are limited, data from BPTF knockdown and other BPTF inhibitors strongly suggest the following downstream effects.

Regulation of c-MYC Expression

BPTF is a known co-factor for the c-MYC oncogene, playing a crucial role in its transcriptional activity.[3][4] Inhibition of BPTF is expected to downregulate the expression of c-MYC and its target genes, thereby suppressing cell proliferation and tumorigenesis.[5]

Attenuation of MAPK and PI3K/AKT Signaling

Studies involving BPTF knockdown have demonstrated a significant reduction in the phosphorylation of key components of the MAPK (e.g., ERK) and PI3K/AKT (e.g., AKT) pathways.[5] These pathways are critical for cell growth, survival, and proliferation. Therefore, this compound is anticipated to inhibit these pro-survival signaling cascades.

Figure 1. Proposed signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

AlphaScreen Assay for In Vitro Potency

This assay is used to determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against the BPTF bromodomain.

Materials:

-

Recombinant His-tagged BPTF bromodomain

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound compound

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of His-tagged BPTF bromodomain and biotinylated histone H4 peptide to each well of the microplate.

-

Add the serially diluted this compound to the wells.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Figure 2. AlphaScreen experimental workflow.

NanoBRET Assay for Cellular Target Engagement

This assay measures the ability of this compound to engage the BPTF bromodomain within a cellular context.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc-BPTF fusion protein

-

NanoBRET tracer specific for BPTF bromodomain

-

Nano-Glo substrate

-

This compound compound

-

Opti-MEM

-

White, 384-well cell culture plates

Procedure:

-

Transfect HEK293 cells with the NanoLuc-BPTF fusion protein plasmid.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM.

-

Add the NanoBRET tracer to the cell suspension at a final concentration near its EC50.

-

Dispense the cell-tracer mixture into the wells of the 384-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate at 37°C for 2 hours.

-

Add Nano-Glo substrate to each well.

-

Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the BRET ratio and determine the IC50 value.

Figure 3. NanoBRET experimental workflow.

Western Blot for Pathway Analysis

This protocol is used to assess the effect of this compound on the expression and phosphorylation status of proteins in the MAPK, PI3K/AKT, and c-MYC pathways.

Materials:

-

Cancer cell line of interest (e.g., A549, melanoma cell lines)

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-c-MYC, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of BPTF. Its high potency and selectivity for the BPTF bromodomain make it a powerful tool for studying the role of this epigenetic reader in health and disease. The inhibitory action of this compound on the BPTF-histone interaction leads to the modulation of key oncogenic signaling pathways, including the c-MYC, MAPK, and PI3K/AKT pathways. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action of this compound and to explore its therapeutic potential. Further studies are warranted to confirm the downstream effects of this compound on these signaling cascades in various cancer models.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dual Role of BPTF in Transcriptional Regulation and as a Promising Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bromodomain PHD Finger Transcription Factor (BPTF) is a crucial protein in the realm of epigenetics and transcriptional regulation. As the largest and defining subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a fundamental role in modulating chromatin structure to control gene expression.[1][2][3][4] The NURF complex, an ISWI family member, utilizes the energy from ATP hydrolysis to slide nucleosomes along DNA, thereby altering the accessibility of genomic regions to the transcriptional machinery.[5][6] BPTF's multidomain architecture, notably featuring a bromodomain and a plant homeodomain (PHD) finger, allows it to recognize specific post-translational modifications on histone tails, guiding the NURF complex to its target gene loci.[2][7] Specifically, its PHD finger binds to trimethylated histone H3 at lysine 4 (H3K4me3), a mark associated with active gene promoters, while the adjacent bromodomain recognizes acetylated histone tails, such as H4K16ac.[7][8] This bivalent interaction is critical for anchoring the NURF complex to chromatin and facilitating transcriptional activation.[8]

Beyond its essential role in normal cellular processes like embryonic development and stem cell maintenance, BPTF has emerged as a significant player in the pathology of numerous cancers.[2][7][9] Aberrant expression and activity of BPTF have been implicated in melanoma, breast cancer, non-small-cell lung cancer (NSCLC), colorectal cancer, and high-grade gliomas.[1][2][10] In these contexts, BPTF often functions as an oncogene, promoting tumor growth, proliferation, and metastasis, and contributing to therapeutic resistance.[1][7] This has positioned the BPTF bromodomain as an attractive therapeutic target for the development of novel anti-cancer agents.[1][11]

This guide provides a comprehensive technical overview of BPTF's function in transcriptional regulation and its multifaceted role in cancer, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways and workflows.

Core Concepts: BPTF in Transcriptional Regulation

BPTF is central to the process of chromatin remodeling, which is a prerequisite for the transcription of many genes. Its function can be understood through a multi-step mechanism:

-

Recruitment to Chromatin : BPTF guides the NURF complex to specific genomic locations. This targeting is primarily achieved through the recognition of histone modifications by its specialized domains. The PHD finger binds with high affinity to H3K4me3, a histone mark enriched at the promoters of active or poised genes, while the bromodomain binds to acetylated lysine residues on histone tails.[5][7][12]

-

Nucleosome Remodeling : Once recruited, the ATPase subunit of the NURF complex (SNF2L/ISWI) is activated. It utilizes the energy from ATP hydrolysis to disrupt histone-DNA contacts and mobilize nucleosomes. This "sliding" action can expose previously inaccessible DNA sequences.[5]

-

Facilitating Transcription Factor Access : By repositioning nucleosomes, BPTF and the NURF complex clear promoter and enhancer regions, making them accessible to sequence-specific transcription factors and the general transcriptional machinery, including RNA Polymerase II.[6][13] This leads to the initiation and elongation of transcription for a specific set of target genes.

Studies in various model systems have shown that BPTF-mediated remodeling is crucial for the expression of genes involved in cell differentiation, development, and stem cell function.[5][9][13] For instance, in hematopoietic stem cells, BPTF is essential for activating a "stemness" gene-expression program, including master regulators like Meis1 and Pbx1.[9]

The Oncogenic Role of BPTF in Cancer

Dysregulation of BPTF has been increasingly documented across a spectrum of human cancers, where it often correlates with poor prognosis and contributes to key cancer hallmarks.

Non-Small-Cell Lung Cancer (NSCLC)

In NSCLC, particularly lung adenocarcinoma, BPTF is frequently overexpressed in tumor tissues compared to adjacent non-malignant tissues.[14][15] This overexpression is a predictor of poor prognosis.[14][15] Functional studies have demonstrated that BPTF is essential for the growth and survival of NSCLC cells.[14]

-

Cell Growth and Survival : Knockdown of BPTF using siRNA or shRNA significantly inhibits cell proliferation and clone formation, induces apoptosis, and causes cell cycle arrest in the G1 phase.[14][15]

-

Signaling Pathways : BPTF exerts its pro-tumorigenic effects by modulating critical signaling pathways. BPTF knockdown leads to the downregulation of phosphorylated Erk1/2, PI3K, and Akt, thereby inhibiting the MAPK and PI3K/AKT signaling cascades.[14][15] This results in decreased expression of proliferation-associated proteins like cyclin D and phospho-Rb, and an increase in cell cycle inhibitors such as p21 and p18.[14][15]

-

Apoptosis : The induction of apoptosis upon BPTF silencing is mediated through the activation of the caspase-dependent pathway, evidenced by increased cleavage of caspase-7, caspase-8, and PARP.[14][15]

Breast Cancer

BPTF is also implicated in the progression of distinct subtypes of breast cancer, including ER-positive and triple-negative breast cancer (TNBC).[16][17][18] Elevated BPTF copy number is observed in a significant fraction of breast tumors and is associated with higher tumor grade.[16][18][19]

-

Proliferation and Apoptosis : Similar to NSCLC, silencing BPTF in breast cancer cells inhibits proliferation, suppresses colony formation, and induces apoptosis.[16][17] Conversely, BPTF overexpression enhances proliferation and reduces apoptosis.[16][17]

-

PI3K/AKT Pathway : BPTF's effects in breast cancer are partly mediated through the PI3K pathway. Its knockdown reduces the levels of phosphorylated AKT (Ser473) and its downstream targets, including phosphorylated GSK-β and CCND1 (Cyclin D1).[16][18][19]

-

Therapeutic Implications : Targeting BPTF with the bromodomain inhibitor bromosporine has shown significant anti-tumor effects in TNBC cells, both alone and in combination with PI3K pathway inhibitors.[16][18]

Melanoma

In melanoma, BPTF acts as a promoter of distant metastasis and is an independent predictor of reduced survival.[7] Its expression is often elevated due to gene copy number gains.[7]

-

Proliferation and Metastasis : Silencing BPTF in melanoma cells suppresses proliferation, colony formation, and invasion.[7] In vivo xenograft models confirmed that BPTF knockdown reduces tumor growth and metastatic potential.[7]

-

MAPK Pathway and Chemoresistance : BPTF expression has been shown to directly activate ERK expression.[7] Importantly, BPTF overexpression promotes resistance to BRAF inhibitors, a standard-of-care targeted therapy for BRAF-mutant melanomas.[1][7] This suggests that combining BPTF inhibitors with BRAF inhibitors could be a novel strategy to overcome resistance.[7]

Colorectal Cancer (CRC)

A more recently explored area is the role of BPTF in colorectal cancer, where it is also highly expressed and linked to poor patient outcomes.[10]

-

Cell Cycle Progression : In CRC, BPTF promotes proliferation and metastasis by transcriptionally activating the cell cycle regulator Cdc25A.[10] BPTF binds directly to the Cdc25A promoter to drive its expression, thereby accelerating cell cycle progression.[10]

-

Upstream Regulation : The expression of BPTF itself in CRC is transcriptionally regulated by the well-known oncogene c-Myc.[10] This establishes a c-Myc/BPTF/Cdc25A signaling axis that drives CRC development.[10]

-

Therapeutic Sensitivity : Knockdown or inhibition of BPTF sensitizes CRC cells to standard chemotherapeutics like 5-Fluorouracil and Oxaliplatin.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on BPTF, providing a comparative overview of its impact across different cancer types and the potency of targeted inhibitors.

Table 1: Effects of BPTF Knockdown on Cancer Cell Phenotypes

| Cancer Type | Cell Line(s) | Effect of Knockdown | Quantitative Measure | Reference |

| NSCLC | A549, NCI-H460 | Inhibition of Cell Viability | ~40-50% reduction after 48h (MTT assay) | [14] |

| NSCLC | A549, NCI-H460 | Induction of Apoptosis | ~15-20% increase in apoptotic cells | [14] |

| Melanoma | B16-F10 | Suppression of Proliferation | 65.5% reduction (Colony formation) | [7] |

| Melanoma | B16-F10 | Suppression of Metastatic Potential | 66.4% reduction (Invasion assay) | [7] |

| Melanoma (in vivo) | B16-F10 | Suppression of Tumor Growth | 67.1% reduction in tumor volume | [7] |

| Breast Cancer (TNBC) | MDA-MB-231 | Inhibition of Cell Proliferation | Significant reduction (Colony formation) | [16][18] |

| Breast Cancer (ER+) | MCF-7 | Inhibition of Cell Proliferation | Significant reduction (Colony formation) | [16][18] |

Table 2: BPTF Expression in Human Tumors

| Cancer Type | Metric | Finding | Reference |

| Lung Adenocarcinoma | Immunohistochemistry (IHC) | 70.7% (53 out of 75) of tumors showed high BPTF expression. | [14] |

| Melanoma | Fluorescence in situ hybridization (FISH) | 36.4% (28 out of 77) of melanomas had elevated BPTF copy number (≥3). | [7] |

| Breast Cancer | Fluorescence in situ hybridization (FISH) | 34.1% showed BPTF copy number gain; 8.2% showed amplification. | [16][18] |

Table 3: Potency of BPTF Bromodomain Inhibitors

| Inhibitor | Target(s) | Affinity for BPTF (Kd or IC50) | Assay Method | Reference |

| BZ1 | BPTF | Kd = 6.3 nM | SPR | [1][20] |

| DC-BPi-07 | BPTF | IC50 = 64.9 nM | HTRF | [21] |

| DC-BPi-11 | BPTF | IC50 = 39.0 nM | HTRF | [21] |

| TP-238 | BPTF/CECR2 | Kd = 120 nM | ITC | [22] |

| GSK4027 | PCAF/GCN5L2 (off-target: BPTF) | Kd = 1.7 µM | AlphaScreen | [1] |

| AU1 | BPTF | - | - | [1][8] |

Detailed Methodologies for Key Experiments

Reproducibility and rigor in scientific research depend on detailed experimental protocols. Below are methodologies for key assays commonly used to investigate the function of BPTF.

siRNA-mediated Gene Knockdown

-

Objective : To transiently reduce the expression of BPTF to study its biological function.

-

Protocol :

-

Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Reagent Preparation : For each well, dilute a specific BPTF-targeting siRNA (and a non-specific control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).

-

Complex Formation : Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

-

Transfection : Add the complexes drop-wise to the cells in complete growth medium.

-

Incubation and Analysis : Incubate the cells for 48-72 hours post-transfection. Harvest the cells to assess knockdown efficiency by Western blot or RT-qPCR and perform subsequent functional assays (e.g., cell viability, apoptosis).[14]

-

Western Blot Analysis

-

Objective : To detect and quantify the protein levels of BPTF and downstream signaling molecules.

-

Protocol :

-

Protein Extraction : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE : Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BPTF, anti-phospho-Akt, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

-

Cell Viability (MTT) Assay

-

Objective : To measure cell metabolic activity as an indicator of cell viability and proliferation.

-

Protocol :

-

Cell Treatment : Seed cells in a 96-well plate and treat as required (e.g., post-siRNA transfection).

-

MTT Addition : At the desired time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

-

Chromatin Immunoprecipitation (ChIP)

-

Objective : To identify the genomic regions where BPTF binds.

-

Protocol :

-

Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Shearing : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation : Incubate the sheared chromatin overnight with an antibody specific to BPTF (or a negative control IgG). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing : Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification : Purify the immunoprecipitated DNA.

-

Analysis : Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific target promoters or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.[10][23]

-

In Vivo Tumor Xenograft Study

-

Objective : To assess the effect of BPTF on tumor growth in a living organism.

-

Protocol :

-

Cell Preparation : Engineer cancer cells to stably express an shRNA targeting BPTF or a control shRNA.

-

Animal Model : Use immunodeficient mice (e.g., nude or NOD/SCID mice).

-

Tumor Cell Implantation : Subcutaneously inject a defined number of the engineered cells (e.g., 1-5 million) into the flank of each mouse.

-

Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every few days. Calculate tumor volume using the formula: (Width² × Length) / 2.

-

Endpoint : At the end of the study (due to tumor size limits or a pre-defined time point), euthanize the mice and excise the tumors for weighing, imaging, and further analysis (e.g., IHC, Western blot).[14][16]

-

Conclusion and Future Directions

BPTF stands at a critical intersection of chromatin biology and oncology. As the core scaffolding subunit of the NURF remodeling complex, its role in reading histone marks and orchestrating nucleosome positioning is fundamental to transcriptional control. The extensive body of research highlighted in this guide demonstrates that this essential function is hijacked in numerous cancers, where BPTF overexpression drives oncogenic signaling pathways, promotes aggressive tumor phenotypes, and confers resistance to therapy.

The compelling evidence of BPTF's role in cancer progression has catalyzed efforts in drug discovery. The development of potent and selective small-molecule inhibitors targeting the BPTF bromodomain, such as BZ1 and DC-BPi-11, represents a promising therapeutic avenue.[1][20][21] These inhibitors not only serve as valuable chemical probes to further dissect the biological functions of BPTF but also hold potential for clinical translation, particularly in combination with existing targeted therapies or chemotherapies to overcome resistance.[1][16]

Future research should focus on several key areas:

-

Defining BPTF's Target Genes : Comprehensive genome-wide studies, integrating ChIP-seq and RNA-seq, are needed across various cancer types to build a definitive map of BPTF-regulated genes that contribute to malignancy.

-

Understanding Resistance Mechanisms : Investigating how cancer cells might develop resistance to BPTF inhibitors will be crucial for the long-term success of this therapeutic strategy.

-

Expanding Therapeutic Strategies : Beyond bromodomain inhibition, exploring other approaches such as PROTACs (PROteolysis TArgeting Chimeras) to induce the degradation of the entire BPTF protein could offer a more profound and durable anti-cancer effect.[11][24]

-

Biomarker Development : Identifying reliable biomarkers to predict which patients are most likely to respond to BPTF-targeted therapies will be essential for designing effective clinical trials.

References

- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BPTF modulators and how do they work? [synapse.patsnap.com]

- 3. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. BPTF - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. The Nucleosome Remodeling Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Chromatin Remodeler BPTF Activates a Stemness Gene-Expression Program Essential for the Maintenance of Adult Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. conservancy.umn.edu [conservancy.umn.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. Chromatin remodeling complex NURF regulates thymocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]

- 17. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Chromatin Remodeler BPTF Activates a Stemness Gene-Expression Program Essential for the Maintenance of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of a chemical probe to study implications of BPTF bromodomain inhibition in cellular and in vivo experiments. — Nuffield Department of Medicine [ndm.ox.ac.uk]

NVS-BPTF-1: A Technical Guide on its Role and Effects on Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain PHD finger transcription factor (BPTF) has emerged as a significant pro-tumorigenic factor in melanoma. As a core subunit of the nucleosome remodeling factor (NURF) complex, BPTF plays a crucial role in chromatin remodeling, thereby influencing gene expression programs that drive melanoma progression. Elevated BPTF expression is correlated with poor patient survival and resistance to targeted therapies, making it a compelling target for novel anti-cancer drugs.[1][2] NVS-BPTF-1 is a potent and selective chemical probe developed to inhibit the bromodomain of BPTF.[3] This technical guide provides a comprehensive overview of this compound, its target, and its known and potential effects on melanoma cell lines, supported by experimental data and detailed methodologies.

Quantitative Data Summary

While extensive research has demonstrated the anti-melanoma effects of BPTF silencing via shRNA, there is a notable lack of published data on the specific effects of this compound on melanoma cell lines. One study reported that this compound had no impact on the proliferation of B16F10 mouse melanoma cells.[4][5] This highlights the critical need for further investigation to validate the therapeutic potential of targeting the BPTF bromodomain in melanoma. The following tables summarize the available quantitative data for this compound and the effects of BPTF silencing, which can serve as a benchmark for future studies with this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| AlphaScreen | BPTF | IC50 | 56 nM | [3] |

| BioLayer Interferometry (BLI) | BPTF | KD | 71 nM | [3][6] |

| NanoBRET | HEK293 cells | IC50 | 16 nM | [3] |

Table 2: Effects of BPTF Silencing (shRNA) in Melanoma Cell Lines

| Melanoma Cell Line | Experimental Effect | Quantitative Result | Reference |

| 1205-Lu | Suppression of BPTF mRNA | 78.2% reduction | [3] |

| 1205-Lu | G1/G0 cell cycle arrest | Increase from 16.8% to 11.2% in S-phase | [3] |

| 1205-Lu | Increased apoptosis | 12.0% (vs. control) | [1] |

| 1205-Lu | Reduced colony formation | 65.5% suppression | [1] |

| 1205-Lu | Reduced in vivo tumor growth | 52.5% suppression | [1] |

| 1205-Lu | Reduced lung metastasis | 66.4% reduction | [1] |

| C8161.9 | Suppression of BPTF mRNA | Confirmed | [1] |

| C8161.9 | Reduced cell proliferation | Confirmed | [1] |

| B16-F10 | Reduced cell proliferation | Confirmed | [3] |

| B16-F10 | Reduced invasion | Confirmed | [3] |

Signaling Pathways

BPTF is implicated in key signaling pathways that are dysregulated in melanoma. It is a downstream target of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte lineage.[7][8][9] BPTF, in turn, is known to activate the MAPK/ERK pathway and upregulate the expression of pro-survival proteins like BCL2 and BCL-XL, and the cell cycle regulator CCND2.[1][7] Inhibition of BPTF with this compound is hypothesized to disrupt these pathways, leading to decreased proliferation and increased apoptosis in melanoma cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments related to the evaluation of this compound and BPTF function in melanoma cell lines.

Cell Viability Assay (MTS/MTT)

This assay is fundamental for determining the cytotoxic or cytostatic effects of this compound on melanoma cells.

-

Cell Seeding: Plate melanoma cell lines (e.g., 1205-Lu, A375, SK-MEL-28) in 96-well plates at a density of 3,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (and a vehicle control, e.g., DMSO) in fresh growth medium. Replace the medium in the wells with the compound-containing medium. Recommended concentration range to start is 0.01 µM to 10 µM.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess changes in protein expression levels within signaling pathways upon this compound treatment.

-

Cell Lysis: Plate melanoma cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-BPTF, anti-phospho-ERK, anti-ERK, anti-BCL2, anti-CCND2, anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Seed melanoma cells in 6-well plates and treat with this compound at various concentrations for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, following the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

BPTF Knockdown using shRNA

This protocol provides a method for reducing BPTF expression to study its function, serving as a comparison for the effects of this compound.

-

shRNA Vector Preparation: Obtain or clone shRNA sequences targeting BPTF into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting shRNA should be used as a control.

-

Lentivirus Production: Co-transfect the shRNA vector with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells using a transfection reagent.

-

Virus Harvest and Transduction: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Transduce melanoma cells with the lentiviral particles in the presence of polybrene.

-

Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Validation of Knockdown: Confirm the reduction in BPTF expression at both the mRNA (qRT-PCR) and protein (Western blotting) levels.

Conclusion

BPTF represents a promising therapeutic target in melanoma due to its role in promoting tumor progression and drug resistance. The chemical probe this compound offers a valuable tool for investigating the therapeutic potential of inhibiting the BPTF bromodomain. However, the current lack of data on the effects of this compound in melanoma cell lines underscores the need for further research. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting these essential investigations. Future studies should focus on elucidating the precise effects of this compound on melanoma cell proliferation, survival, and signaling pathways, and on exploring its potential in combination with existing targeted therapies.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of BPTF in Melanoma Progression and in Response to BRAF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Catenin–induced melanoma growth requires the downstream target Microphthalmia-associated transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenithepigenetics.com [zenithepigenetics.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. researchgate.net [researchgate.net]

- 8. BPTF transduces MITF-driven prosurvival signals in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BPTF transduces MITF-driven prosurvival signals in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The BPTF and c-Myc Axis: A Critical Nexus in Oncogenic Transcription and a Target for Novel Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oncoprotein c-Myc is a master transcriptional regulator that is deregulated in a vast number of human cancers. Its activity is intricately controlled by a network of co-factors that facilitate its recruitment to chromatin and the subsequent activation of its extensive target gene program. This guide focuses on a pivotal interactor, the Bromodomain PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex. We delve into the mechanistic details of the BPTF-c-Myc interaction, its role in modulating the expression of downstream target genes, and the functional consequences for cancer cell proliferation. This document provides a consolidated resource, including quantitative data, detailed experimental protocols, and visual pathways, to aid researchers in further exploring this critical oncogenic partnership and developing novel therapeutic strategies.

The BPTF-c-Myc Interaction: A Partnership in Chromatin Hijacking

The transcription factor c-Myc, upon heterodimerization with its partner MAX, binds to E-box sequences (CACGTG) in the genome to regulate genes involved in cell growth, proliferation, and metabolism[1]. However, the sheer number of E-boxes in the genome necessitates additional layers of specificity for c-Myc's targeted action. This specificity is achieved through interactions with chromatin-associated proteins, which help recruit c-Myc to appropriate genomic loci.

BPTF has been identified as a crucial co-factor for c-Myc.[2][3][4] It is the core enzymatic subunit of the ATP-dependent NURF complex, which utilizes the energy from ATP hydrolysis to slide nucleosomes, thereby altering chromatin accessibility[5]. BPTF itself contains several domains that read the epigenetic landscape, including a bromodomain that binds to acetylated lysines and PHD fingers that recognize methylated lysines on histones[5][6].

The interaction between BPTF and c-Myc is essential for the full deployment of the c-Myc transcriptional program[1][3]. Evidence from co-immunoprecipitation and in situ proximity ligation assays (isPLA) confirms that these two proteins exist within the same complex in cancer cells[3][7]. Mechanistically, BPTF is thought to facilitate the recruitment of c-Myc to its target gene promoters, particularly to "low-affinity" sites that lack the strong epigenetic marks of constitutively active genes[1]. By remodeling the chromatin at these sites, BPTF increases DNA accessibility, allowing the c-Myc/MAX heterodimer to bind and activate transcription[1][3].

Signaling Pathway of BPTF and c-Myc Cooperation

The cooperation between BPTF and c-Myc can be visualized as a multi-step process leading to the activation of target genes that drive cell cycle progression and proliferation.

Downstream Targets and Functional Consequences

The BPTF-c-Myc axis predominantly regulates genes essential for cell cycle progression and DNA replication[1]. Silencing of BPTF leads to a significant impairment of c-Myc's ability to activate this proliferative program[1][3]. Consequently, BPTF knockdown results in reduced cell proliferation, impaired G1-S phase progression, and increased replication stress[3][4]. Notably, this effect appears to be selective for c-Myc's proliferative functions, as BPTF silencing does not significantly impact c-Myc-driven apoptosis[1].

The requirement for BPTF is particularly evident at c-Myc's "low-affinity" binding sites, which are often only occupied when c-Myc is overexpressed, a hallmark of many cancers[1]. This suggests that cancer cells are particularly dependent on the BPTF co-factor activity to sustain the high levels of transcription from the full repertoire of c-Myc targets needed for rapid growth.

Logical Flow from Molecular Interaction to Tumorigenesis

The molecular interaction between BPTF and c-Myc initiates a cascade of events with significant cellular and organismal consequences, culminating in the promotion of cancer.

Quantitative Data

Summarizing the quantitative impact of the BPTF-c-Myc interaction is crucial for understanding its significance. The following tables compile available data from literature on changes in gene expression and c-Myc chromatin binding upon BPTF modulation.

Gene Expression Changes of c-Myc Targets Upon BPTF Knockdown

RNA-sequencing and qPCR analyses have been performed to quantify the impact of BPTF silencing on the expression of c-Myc and its downstream targets.

| Gene | Method | Cell Line | Change upon BPTF Knockdown | Adjusted p-value | Reference |

| MYCN | RNA-seq | KELLY (Neuroblastoma) | log2FC = -0.90 | 0.006 | [1] |

| PHOX2A | RNA-seq | KELLY (Neuroblastoma) | log2FC = -0.87 | 0.007 | [1] |

| CDKN1B | qPCR | BT 145 (Glioma) | Suppressed | N/A | [2] |

| AKT | qPCR | BT 145 (Glioma) | Suppressed | N/A | [2] |

| SMAD2 | qPCR | SF7761 (Glioma) | Upregulated | N/A | [2] |

| SMAD3 | qPCR | SF7761 (Glioma) | Upregulated | N/A | [2] |

Note: A comprehensive list of differentially expressed genes is often available in the supplementary materials of the cited publications.

Chromatin Binding and Biophysical Data

ChIP-sequencing demonstrates a global reduction in c-Myc's ability to bind chromatin when BPTF is silenced. As of the latest literature review, direct biophysical measurements of the BPTF-c-Myc binding affinity have not been published.

| Parameter | Method | Observation | Reference |

| c-Myc Chromatin Occupancy | ChIP-seq | Globally reduced binding intensity in BPTF-silenced cells. | [3] |

| 50.2% of c-Myc binding peaks showed a ≥2-fold reduction in read number. | [3] | ||

| BPTF-c-Myc Binding Affinity (Kd) | ITC / SPR | Data not publicly available. |

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. The following sections provide synthesized protocols for key experiments used to investigate the BPTF-c-Myc interaction.

Co-Immunoprecipitation (Co-IP) to Verify Protein Interaction

This protocol describes the co-immunoprecipitation of endogenous BPTF and c-Myc from a cell lysate to demonstrate their physical association.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein A/G magnetic beads.

-

IP-validated primary antibody against "bait" protein (e.g., anti-BPTF).

-

Isotype control IgG antibody.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., low-pH glycine buffer or SDS-PAGE sample buffer).

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents.

-

Primary and secondary antibodies for Western blotting (anti-BPTF and anti-c-Myc).

Procedure:

-

Cell Lysis: Harvest 10-20 million cells. Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Pre-clearing: Add 20-30 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of the anti-BPTF antibody or control IgG. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer.

-

Elution: Elute the protein complexes from the beads by adding 30-50 µL of 1X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against BPTF and c-Myc. A band for c-Myc in the anti-BPTF IP lane (but not the IgG control) indicates an interaction.

Chromatin Immunoprecipitation (ChIP) Workflow

ChIP followed by qPCR or sequencing (ChIP-seq) is used to determine if BPTF and c-Myc co-occupy specific genomic regions. This workflow diagram illustrates the key steps.

Detailed Steps for ChIP:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-800 bp.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., c-Myc).

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.

-

Analysis: Quantify the enrichment of specific DNA sequences (e.g., promoters of known c-Myc target genes) using qPCR or perform library preparation for high-throughput sequencing (ChIP-seq).

Therapeutic Implications and Future Directions

The demonstrated reliance of c-Myc on BPTF for its full oncogenic activity, particularly in tumors where c-Myc is overexpressed, makes the BPTF-c-Myc interaction an attractive therapeutic target[1][3]. Disrupting this protein-protein interaction could selectively inhibit the growth of c-Myc-addicted tumors while potentially having a wider therapeutic window than direct c-Myc inhibition.

Strategies for targeting this axis include:

-

Small Molecule Inhibitors: Development of compounds that bind to BPTF or c-Myc and sterically hinder their interaction.

-

Peptide-based Therapeutics: Designing small interfering peptides that mimic the binding interface and competitively inhibit the interaction[1].

-

Bromodomain Inhibition: Targeting the BPTF bromodomain to disrupt its chromatin anchoring function, which may be essential for its role as a c-Myc co-factor.

Future research should focus on high-resolution structural determination of the BPTF-c-Myc complex to guide rational drug design. Furthermore, screening for small molecules that specifically disrupt this interaction is a promising avenue for developing novel cancer therapies. The development of such targeted agents could provide a powerful new tool in the fight against a broad range of c-Myc-driven malignancies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

The Impact of BPTF Inhibition on MAPK and PI3K/AKT Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is a crucial component of the Nucleosome Remodeling Factor (NURF) complex, playing a significant role in chromatin remodeling and gene transcription. Emerging evidence has implicated BPTF in the regulation of key oncogenic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT pathways. This technical guide provides an in-depth analysis of the current understanding of how BPTF, and its inhibition, impacts these critical cellular signaling cascades. We will explore the effects of BPTF modulation, primarily through genetic knockdown, and discuss the utility and observed effects of Nvs-bptf-1, a potent and selective chemical probe for the BPTF bromodomain. This document aims to provide researchers and drug development professionals with a comprehensive overview of the signaling consequences of targeting BPTF, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Introduction to BPTF and its Role in Cellular Signaling

BPTF is the largest subunit of the NURF chromatin remodeling complex, which utilizes the energy of ATP hydrolysis to slide nucleosomes and alter chromatin accessibility.[1] This function is critical for the regulation of gene expression programs that control cell proliferation, differentiation, and survival. The BPTF protein contains several functional domains, including a bromodomain that recognizes acetylated histone tails, and two PHD fingers, one of which binds to trimethylated histone H3 on lysine 4 (H3K4me3). These interactions are key to targeting the NURF complex to specific genomic loci.

Recent studies have highlighted a significant role for BPTF in various cancers, where its overexpression is often correlated with poor prognosis.[2] A key aspect of BPTF's pro-tumorigenic activity appears to be its influence on the MAPK and PI3K/AKT signaling pathways, two of the most frequently dysregulated pathways in human cancer.

The Impact of BPTF on the MAPK Signaling Pathway

The MAPK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., RAF), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK).

Genetic knockdown of BPTF has been demonstrated to suppress the MAPK pathway in non-small-cell lung cancer (NSCLC) cells.[1] This inhibitory effect is characterized by a reduction in the phosphorylation of key pathway components.

Quantitative Effects of BPTF Knockdown on MAPK Signaling

The following table summarizes the observed effects of BPTF knockdown on the phosphorylation status of key MAPK pathway proteins in NSCLC cell lines (A549 and NCI-H460).

| Protein | Effect of BPTF Knockdown | Cell Lines | Reference |

| p-c-Raf | Decreased | A549, NCI-H460 | [1] |

| p-MEK1/2 | Decreased | A549, NCI-H460 | [1] |

| p-Erk1/2 | Decreased | A549, NCI-H460 | [1][2] |

| p-p90RSK | Decreased | A549, NCI-H460 | [1] |

Visualizing BPTF's Impact on the MAPK Pathway

The Impact of BPTF on the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets to exert its pro-survival effects.

Similar to its effect on the MAPK pathway, knockdown of BPTF has been shown to inhibit the PI3K/AKT signaling cascade in NSCLC and breast cancer cells.[1]

Quantitative Effects of BPTF Knockdown on PI3K/AKT Signaling

The following table summarizes the observed effects of BPTF knockdown on the phosphorylation and expression of key PI3K/AKT pathway proteins.

| Protein | Effect of BPTF Knockdown | Cell Lines | Reference |

| p-p85 | Decreased | A549, NCI-H460 | [1] |

| p-AKT (Ser473) | Decreased | TNBC, ER+ Breast Cancer | [1] |

| p-GSK-3β (Ser9) | Decreased | TNBC, ER+ Breast Cancer | [1] |

| CCND1 (Cyclin D1) | Decreased | TNBC, ER+ Breast Cancer | [1] |

Visualizing BPTF's Impact on the PI3K/AKT Pathway

This compound: A Chemical Probe for the BPTF Bromodomain

This compound is a potent and selective chemical probe developed to inhibit the bromodomain of BPTF.[3] It serves as a valuable tool for investigating the specific functions of this acetyl-lysine binding domain.

Potency and Selectivity of this compound

| Parameter | Value | Assay | Reference |

| In Vitro Binding Affinity (Kd) | 71 nM | Bio-Layer Interferometry (BLI) | [3] |

| In Vitro IC50 | 56 nM | AlphaScreen | [3] |

| Cellular On-Target IC50 | 16 nM | NanoBRET (HEK293 cells) | [3] |

This compound exhibits high selectivity for the BPTF bromodomain and has a corresponding inactive control compound, NVS-BPTF-C, with significantly lower binding affinity (1.67 µM).[3]

Observed Effects of this compound and Discrepancies with BPTF Knockdown

While BPTF knockdown consistently leads to the suppression of MAPK and PI3K/AKT signaling and inhibits cell proliferation, studies using this compound have shown some differing results. For instance, one study reported that this compound had no impact on the proliferation of B16F10 mouse melanoma cells.[4] This suggests that inhibiting the BPTF bromodomain alone with this compound may not be sufficient to fully replicate the phenotypic effects of depleting the entire BPTF protein.

Potential reasons for this discrepancy include:

-

Multifunctional Nature of BPTF: BPTF has other functional domains (e.g., PHD fingers) that contribute to its role in chromatin remodeling and gene regulation. Inhibiting only the bromodomain may not disrupt all of BPTF's functions.

-

Cell-Type Specificity: The effects of BPTF inhibition, whether genetic or pharmacological, may be highly dependent on the cellular context and the specific genetic and epigenetic landscape of the cancer cells.

-

Incomplete Target Engagement: While potent, the level of target engagement in cellular assays may not be sufficient to elicit the same downstream effects as near-complete protein depletion via siRNA or shRNA.

Experimental Protocols

The following provides a generalized protocol for assessing the impact of BPTF inhibition on MAPK and PI3K/AKT pathway activation using Western blotting.

Western Blotting for Phosphorylated Pathway Proteins

Objective: To determine the effect of this compound treatment or BPTF knockdown on the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.

Materials:

-

Cell culture reagents

-

This compound (and NVS-BPTF-C as a negative control)

-

siRNA targeting BPTF (and a non-targeting control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-BPTF, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

For pharmacological inhibition, treat cells with varying concentrations of this compound or the negative control NVS-BPTF-C for the desired time course (e.g., 24, 48, 72 hours). A dose-response experiment is recommended to determine the optimal concentration.

-

For genetic knockdown, transfect cells with BPTF siRNA or a non-targeting control siRNA according to the manufacturer's protocol. Harvest cells at a time point where maximal knockdown is achieved (e.g., 48-72 hours post-transfection).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated forms of the proteins of interest as well as antibodies for the total protein as a loading control. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.

-

Compare the normalized phosphorylation levels between treated and control samples.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The available evidence strongly supports a role for BPTF in sustaining the activity of the MAPK and PI3K/AKT signaling pathways in certain cancer contexts. Genetic knockdown of BPTF effectively suppresses these pro-survival cascades. The chemical probe this compound provides a valuable tool for dissecting the specific functions of the BPTF bromodomain. However, the observed discrepancies between the effects of this compound and BPTF knockdown highlight the complexity of targeting multi-domain chromatin remodeling proteins.

Future research should focus on:

-

Directly assessing the impact of this compound on the phosphorylation status of MAPK and PI3K/AKT pathway components in a broader range of cancer cell lines.

-

Investigating the potential for synergistic effects when combining this compound with inhibitors of other signaling pathways.

-

Developing next-generation BPTF inhibitors that may target other domains or induce protein degradation to more effectively recapitulate the effects of genetic knockdown.

A deeper understanding of the nuanced effects of targeting specific domains of BPTF will be critical for the successful development of novel epigenetic therapies.

References

The BPTF Bromodomain: A Pivotal Therapeutic Target in Oncology

For Immediate Release

In the intricate landscape of epigenetic regulation and cancer therapeutics, the Bromodomain and PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a compelling target for drug development. Its critical role in chromatin remodeling and gene expression, particularly in oncogenic pathways, has positioned the BPTF bromodomain as a focal point for researchers and scientists in the quest for novel cancer therapies. This technical guide provides an in-depth exploration of the BPTF bromodomain, offering a comprehensive resource for drug development professionals.

Introduction: The Epigenetic Reader BPTF

BPTF is a multi-domain protein that plays a crucial role in regulating chromatin structure and gene transcription.[1] It is a key component of the NURF complex, which utilizes the energy of ATP hydrolysis to slide nucleosomes along DNA, thereby modulating the accessibility of DNA to transcription factors. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, a hallmark of active chromatin. This interaction is pivotal for the recruitment of the NURF complex to specific genomic loci, leading to the activation of target genes.

Dysregulation of BPTF has been implicated in a variety of human cancers, including lung adenocarcinoma, melanoma, breast cancer, and pancreatic cancer.[2][3] Its overexpression often correlates with poor prognosis, making it an attractive therapeutic target.[4]

The Role of BPTF in Oncogenic Signaling

BPTF's involvement in cancer is multifaceted, primarily through its influence on key signaling pathways that govern cell proliferation, survival, and differentiation.

The NURF Complex and Chromatin Remodeling

The NURF complex, consisting of BPTF, SNF2L (the ATPase subunit), and pRBAP46/48, is a central player in chromatin remodeling.[4] BPTF's bromodomain recognizes acetylated histones, while its PHD finger binds to methylated histone H3 at lysine 4 (H3K4me3), another mark of active transcription.[5][6] This dual recognition anchors the NURF complex to active promoter regions, facilitating nucleosome sliding and creating a chromatin environment conducive to gene expression.[4]

References

- 1. BPTF - Wikipedia [en.wikipedia.org]

- 2. Essential Role of Chromatin Remodeling Protein Bptf in Early Mouse Embryos and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BPTF modulators and how do they work? [synapse.patsnap.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Chromatin remodeling protein BPTF regulates transcriptional stability in planarian stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

NVS-BPTF-1: A Technical Guide for Interrogating Gene Expression in Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and PHD finger-containing transcription factor (BPTF) is a critical component of the nucleosome remodeling factor (NURF) complex, playing an essential role in regulating chromatin accessibility and gene expression.[1][2][3] In the context of stem cell biology, BPTF is indispensable for maintaining the delicate balance between self-renewal and differentiation.[4][5][6][7] It is crucial for normal embryogenesis and the control of embryonic stem cell differentiation.[1][6] Furthermore, BPTF is required for the self-renewal capacity of both mammary gland and hematopoietic stem cells by maintaining the accessibility of key "stemness" gene promoters.[3][4][5][7] NVS-BPTF-1 is a potent and selective chemical probe that inhibits the bromodomain of BPTF, providing a powerful tool to investigate its role in stem cell function and gene regulation.[1][8] This technical guide provides an in-depth overview of this compound, its mechanism of action, and protocols for its application in studying gene expression in stem cells.

This compound: A Selective BPTF Bromodomain Inhibitor

This compound is a chemical probe designed for the selective inhibition of the BPTF bromodomain.[1][8] Its primary mechanism of action is through binding to the acetyl-lysine binding pocket of the BPTF bromodomain, thereby preventing its interaction with acetylated histone tails.[1] This inhibition disrupts the recruitment of the NURF complex to target gene promoters, leading to alterations in chromatin structure and gene expression. A structurally similar but inactive compound, NVS-BPTF-C, is available as a negative control for experiments.[1]

Quantitative Data on this compound Activity and Selectivity

The following tables summarize the key quantitative data for this compound and its negative control, NVS-BPTF-C.

| Compound | Binding Affinity (Kd) vs. BPTF | In Vitro IC50 vs. BPTF (AlphaScreen) | Cellular IC50 in HEK293 (nanoBRET) |

| This compound | 71 nM[1][8] | 56 nM[1] | 16 nM[1] |

| NVS-BPTF-C | 1.67 µM[1] | - | No Activity[1] |

| Compound | Selectivity Panel (NIBR Principal Panel) | Selectivity Panel (NIBR Kinase Panel) |

| This compound | No binding to 12 GPCRs, 3 nuclear receptors, 3 transporters, and 7 other enzymes with an IC50 < 10 µM.[1] | No binding against 48 kinases with an IC50 < 30 µM.[1] |

| NVS-BPTF-C | No binding to 14 GPCRs, 3 nuclear receptors, 3 transporters, and 5 enzymes with an IC50 < 10 µM.[1] | No binding against 59 kinases with an IC50 < 30 µM.[1] |

BPTF Signaling and Mechanism of Action in Stem Cells

BPTF, as the largest subunit of the NURF complex, plays a pivotal role in chromatin remodeling.[3] The bromodomain of BPTF specifically recognizes and binds to acetylated histone H3 and H4 tails, while its PHD finger domain binds to trimethylated histone H3 at lysine 4 (H3K4me3).[1][2] This dual recognition anchors the NURF complex to active gene promoters, where its ATPase subunit, SNF2h, can then mobilize nucleosomes. This process increases chromatin accessibility, facilitating the binding of transcription factors and the initiation of transcription. In stem cells, BPTF is essential for maintaining the expression of key "stemness" genes, including master transcription factors such as Meis1, Pbx1, Mn1, and Lmo2 in hematopoietic stem cells.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of this compound on gene expression in stem cells.

Cell Culture and this compound Treatment

Objective: To treat stem cells with this compound to inhibit BPTF function.

Materials:

-

Stem cell line of interest (e.g., mouse embryonic stem cells, hematopoietic stem cells)

-

Appropriate stem cell culture medium

-

This compound (and NVS-BPTF-C as a negative control)

-

DMSO (vehicle control)

Protocol:

-

Culture stem cells under standard conditions to maintain pluripotency or multipotency.

-

Prepare stock solutions of this compound and NVS-BPTF-C in DMSO.

-

On the day of the experiment, dilute the compounds in the culture medium to the desired final concentrations. It is recommended to use concentrations below 1 µM due to the high cellular potency of this compound.[1] A concentration range of 10 nM to 500 nM is a good starting point for dose-response experiments.

-

Replace the medium of the cultured stem cells with the medium containing this compound, NVS-BPTF-C, or a vehicle control (DMSO).

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.

-

Harvest the cells for downstream analysis (e.g., RNA extraction, chromatin preparation).

Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

Objective: To identify global changes in gene expression in stem cells following BPTF inhibition.

Protocol:

-

Treat stem cells with this compound, NVS-BPTF-C, and vehicle control as described above.

-

Extract total RNA from the harvested cells using a suitable RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's protocol.

-

Sequence the libraries on a next-generation sequencing platform.

-

Perform bioinformatic analysis of the sequencing data, including read alignment, quantification of gene expression, and differential gene expression analysis between the different treatment groups.

Chromatin Accessibility Analysis by ATAC-Sequencing (ATAC-Seq)

Objective: To determine changes in chromatin accessibility at a genome-wide level after BPTF inhibition.

Protocol:

-

Treat stem cells with this compound, NVS-BPTF-C, and vehicle control.

-

Harvest the cells and perform cell lysis to isolate nuclei.

-

Perform Tn5 transposase-mediated tagmentation of the nuclear DNA.

-

Purify the tagmented DNA.

-

Amplify the tagmented DNA by PCR to generate ATAC-Seq libraries.

-

Sequence the libraries on a next-generation sequencing platform.

-

Analyze the sequencing data to identify regions of open chromatin and assess differential accessibility between treatment groups.

In Vitro BPTF Inhibition Assays

Objective: To quantify the inhibitory activity of this compound against BPTF in a cell-free system.

A. AlphaScreen Assay

Protocol:

-

Recombinant BPTF protein, a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac), and glutathione donor beads are combined in an assay buffer.

-

Streptavidin-coated acceptor beads are added to the mixture.

-

In the absence of an inhibitor, the binding of BPTF to the acetylated histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.

-

This compound is added at various concentrations to measure its ability to disrupt this interaction and reduce the AlphaScreen signal.

-

The IC50 value is calculated from the dose-response curve.

B. Thermal Stability Assay (Differential Scanning Fluorimetry)

Protocol:

-

Recombinant BPTF protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a 96-well plate.[1]

-

This compound is added at a final concentration (e.g., 10 µM).[1]

-

The plate is heated in a real-time PCR machine, and fluorescence is measured as a function of temperature.[1]

-

Binding of this compound to BPTF will stabilize the protein, resulting in a higher melting temperature (Tm) compared to the protein alone.

C. NanoBRET Cellular Target Engagement Assay

Protocol:

-

HEK293T cells are engineered to express a NanoLuc-BPTF bromodomain fusion protein.[1]

-

A fluorescent tracer that binds to the BPTF bromodomain is added to the cells.[1]

-

In the absence of an inhibitor, the binding of the tracer to the NanoLuc-BPTF fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).

-

This compound is added at various concentrations to compete with the tracer for binding to the BPTF bromodomain, leading to a decrease in the BRET signal.

-

The cellular IC50 is determined from the dose-response curve.[1]

Conclusion

This compound is a valuable tool for dissecting the role of BPTF in regulating gene expression in stem cells. Its high potency and selectivity allow for precise interrogation of BPTF's function in maintaining stem cell identity and controlling differentiation. The experimental protocols outlined in this guide provide a framework for researchers to investigate the downstream effects of BPTF inhibition on a global scale, from changes in chromatin accessibility to alterations in the transcriptome. By utilizing this compound, scientists can gain deeper insights into the epigenetic mechanisms governing stem cell biology, which may ultimately inform the development of novel therapeutic strategies.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Chromatin remodeling protein BPTF mediates chromatin accessibility at gene promoters in planarian stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BPTF Maintains Chromatin Accessibility and the Self-Renewal Capacity of Mammary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chromatin Remodeler BPTF Activates a Stemness Gene-Expression Program Essential for the Maintenance of Adult Hematopoietic Stem Cells. | University of Kentucky College of Arts & Sciences [mcl.as.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. The Chromatin Remodeler BPTF Activates a Stemness Gene-Expression Program Essential for the Maintenance of Adult Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

NVS-BPTF-1 Cellular Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-BPTF-1 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD finger-containing Transcription Factor (BPTF).[1][2] BPTF is an integral component of the nucleosome remodeling factor (NURF) chromatin remodeling complex, playing a critical role in regulating gene expression, T-cell homeostasis, and embryonic stem cell differentiation.[3][4][5][6] Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[7][8] These application notes provide a detailed protocol for a cellular assay to evaluate the activity of this compound, enabling researchers to investigate its effects on cell viability and to probe the function of BPTF in various cellular contexts.

Introduction

Bromodomain and PHD finger-containing Transcription Factor (BPTF) is a large, multi-domain protein that functions as a core subunit of the NURF ATP-dependent chromatin remodeling complex.[3][6] The bromodomain of BPTF specifically recognizes acetylated lysine residues on histone tails, a key mechanism for targeting the NURF complex to specific genomic loci and thereby modulating chromatin accessibility and gene transcription.[2] BPTF has been shown to be essential for T-cell homeostasis and function, and its aberrant expression is linked to the progression of several cancers, including melanoma and breast cancer.[3][7][8]

This compound is a selective inhibitor of the BPTF bromodomain with a reported dissociation constant (Kd) of 71 nM.[1] It serves as a valuable chemical tool to investigate the cellular functions of BPTF. This document outlines a comprehensive protocol for a cell viability assay using this compound, providing a framework for assessing its antiproliferative effects and for dissecting the biological consequences of BPTF bromodomain inhibition.

Data Presentation

The following table summarizes the key in vitro and cellular activities of this compound.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Kd) | 71 nM | Biolayer Interferometry (BLI) | - | [2] |

| In Vitro IC50 | 56 nM | AlphaScreen | - | [2] |

| Cellular IC50 | 16 nM | NanoBRET | HEK293 | [2] |

BPTF Signaling and Inhibition Workflow